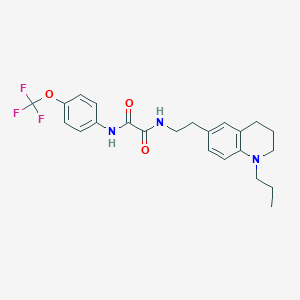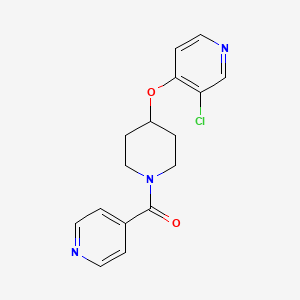![molecular formula C21H21N3O2 B2827122 N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide CAS No. 1376297-77-6](/img/structure/B2827122.png)
N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide” is a complex organic compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also contains an amide group, which is a key functional group in proteins and other bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the indole ring and the amide group. The indole ring is aromatic and planar, while the amide group can participate in hydrogen bonding .Chemical Reactions Analysis
Indoles are known to undergo electrophilic substitution reactions at the C3 position . The amide group can participate in various reactions such as hydrolysis, reduction, and condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, indoles are relatively stable due to the aromaticity of the indole ring . The presence of the amide group could increase the compound’s polarity and potentially its solubility in water .Scientific Research Applications
Cardiac Electrophysiological Activity
Research has shown that certain N-substituted benzamide derivatives, including compounds structurally related to N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide, have been studied for their cardiac electrophysiological activity. These compounds have demonstrated potency in vitro Purkinje fiber assays, indicating potential applications in treating cardiac arrhythmias (Morgan et al., 1990).
Neuroleptic Activity
Benzamides with structural similarities have been synthesized and evaluated for their neuroleptic (antipsychotic) activity. These compounds showed promising results in inhibiting stereotyped behavior in animal models, indicating potential applications in the treatment of psychosis (Iwanami et al., 1981).
Alkaline Phosphatase Inhibition
Bi-heterocyclic benzamides, including compounds with the indole core, have been investigated for their inhibitory effects on alkaline phosphatase. These molecules were identified as potent inhibitors, suggesting potential therapeutic applications in managing conditions related to abnormal bone and teeth calcification (Abbasi et al., 2019).
Anti-inflammatory and Prostaglandin E2 Inhibition
Certain N-phenylcarbamothioylbenzamides have been synthesized and shown to exhibit significant anti-inflammatory activity and prostaglandin E2 inhibitory properties. These findings indicate potential applications in the development of new anti-inflammatory agents with lower ulcer incidence compared to traditional drugs (Limban et al., 2013).
Histone Deacetylase 6 Inhibition
5-Aroylindoles, including compounds structurally related to this compound, have been developed as selective histone deacetylase 6 inhibitors. These compounds have shown potential in ameliorating Alzheimer's disease phenotypes, suggesting a promising avenue for Alzheimer's treatment research (Lee et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(1-ethylindol-6-yl)-4-[(prop-2-enoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-3-20(25)22-14-15-5-7-17(8-6-15)21(26)23-18-10-9-16-11-12-24(4-2)19(16)13-18/h3,5-13H,1,4,14H2,2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSDGOBAYCXBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

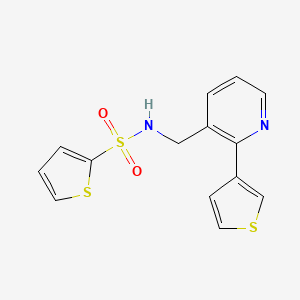
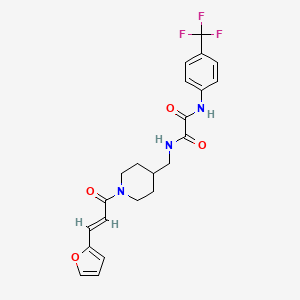
![6-Cyclopropyl-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2827042.png)
![Methyl 3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2827043.png)
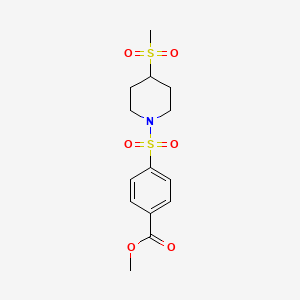
![1-(1-phenylethyl)-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2827050.png)
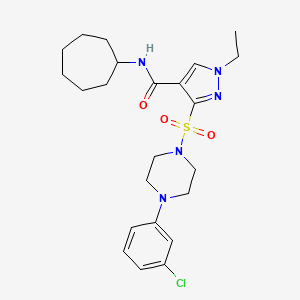
![5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one](/img/structure/B2827054.png)
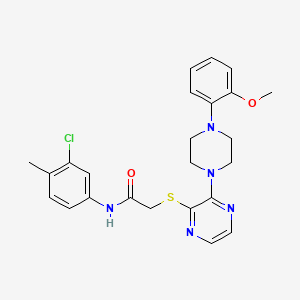
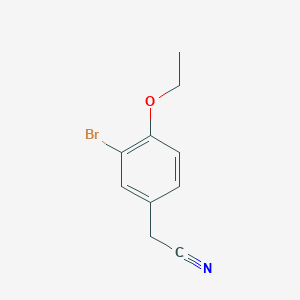
![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2827058.png)
